Ilmenite

Mineral processing Magnetic separation Heavy mineral sands

Ilmenite (FeTiO₃) is the dominant global titanium feedstock (~700 Mt resources), containing 45–65% TiO₂. Its paramagnetic susceptibility (500–3000 × 10⁻⁹ m³/kg) and semiconductivity enable cost-effective beneficiation via magnetic and electrostatic separation. Unlike high-purity rutile, ilmenite with ≥44% TiO₂ can be processed directly via the sulfate route without costly upgrading. It also serves as the preferred feed for synthetic rutile production (Becher process), upgrading to 88–96% TiO₂. Selecting ilmenite represents a strategic processing-route choice, offering distinct cost-structure and supply-chain advantages over alternatives.

Molecular Formula FeH6O3Ti
Molecular Weight 157.76 g/mol
CAS No. 12168-52-4
Cat. No. B1198559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlmenite
CAS12168-52-4
Synonymsilmenite
Molecular FormulaFeH6O3Ti
Molecular Weight157.76 g/mol
Structural Identifiers
SMILESO.O.O.[Ti].[Fe]
InChIInChI=1S/Fe.3H2O.Ti/h;3*1H2;
InChIKeyYDZQQRWRVYGNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 kg / 2 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilmenite (CAS 12168-52-4) Technical Baseline for Titanium Feedstock Procurement and Process Selection


Ilmenite (FeTiO₃) is the dominant naturally occurring titanium-bearing mineral, accounting for approximately 90% of global titanium consumption [1]. It contains a typical TiO₂ content of 45–65%, with iron oxide comprising the majority of the remaining mass, in contrast to natural rutile which contains 92–95% TiO₂ [1]. Ilmenite exhibits paramagnetic behavior with specific magnetic susceptibility in the range of 500–3000 × 10⁻⁹ m³/kg and demonstrates electrical semiconductivity that enables electrostatic separation [2]. Its physical properties—including density, paramagnetism, and electrical conductivity—form the basis for commercial beneficiation via gravity, high-intensity magnetic, and electrostatic separation techniques [3].

Why Ilmenite Cannot Be Simply Substituted with Rutile, Titanium Slag, or Synthetic Rutile in Titanium Feedstock Operations


Ilmenite, natural rutile, titanium slag, and synthetic rutile represent fundamentally distinct points on the titanium feedstock value chain rather than interchangeable options. Natural rutile is a high-purity mineral containing 92–95% TiO₂ and is suitable for direct chloride-process chlorination without upgrading, but its global reserves are estimated at only 49 million tons and are in significant decline [1]. Ilmenite, with estimated global resources of approximately 700 million metric tons, cannot be directly used in the chloride process due to its low TiO₂ content (45–65%) and high impurity load, which would generate unacceptable quantities of ferric chloride waste and clog fluidized-bed chlorinators [2]. Titanium slag (typically 70–85% TiO₂) and synthetic rutile (88–96% TiO₂) are upgraded ilmenite derivatives that require energy-intensive pyrometallurgical or hydrometallurgical processing prior to use, fundamentally altering the cost, carbon footprint, and impurity profile relative to ilmenite feedstock [3]. These differences in TiO₂ grade, impurity tolerance, process compatibility, and upgrading requirements mean that selecting ilmenite versus rutile or an upgraded intermediate constitutes a strategic choice of processing route rather than a commodity substitution decision.

Quantitative Differential Evidence for Ilmenite (CAS 12168-52-4) Relative to Rutile, Synthetic Rutile, and Titanium Slag


Magnetic Susceptibility Enables Beneficiation Selectivity Unavailable for Rutile

Ilmenite exhibits paramagnetic behavior with specific magnetic susceptibility in the range of 500–3000 × 10⁻⁹ m³/kg, classifying it as a medium magnetic mineral, whereas rutile exhibits weak magnetic susceptibility of 15–500 × 10⁻⁹ m³/kg and natural quartz gangue exhibits non-magnetic behavior (<15 × 10⁻⁹ m³/kg) [1]. This quantitative difference in magnetic susceptibility permits the industrial separation of ilmenite from both non-magnetic gangue minerals and less-magnetic rutile using medium-intensity magnetic separation equipment [2]. Electrical resistivity of ilmenite demonstrates a higher correlation with surface properties (isoelectric point and floatability) and lattice constants than magnetic susceptibility, enabling complementary electrostatic separation strategies [3].

Mineral processing Magnetic separation Heavy mineral sands Beneficiation

Hydrogen Reduction Activation Energy Quantifies Ilmenite Reactivity for Direct Reduction Processes

Hydrogen reduction of ilmenite ore proceeds via a two-stage mechanism with distinct kinetic parameters. The apparent activation energy for the first-stage reduction is 21 kcal/mol, for the second-stage reduction is 28 kcal/mol, and for roasted ilmenite is 30 kcal/mol over the temperature range of 650–800 °C [1]. The reaction order (1–n) for these reduction stages is 0.84, 0.89, and 0.67 respectively, and the reduction rate is approximately proportional to hydrogen partial pressure in H₂–N₂ mixtures [1]. In a direct comparative study of mechanically induced reduction with magnesium, ilmenite (FeTiO₃) formed a mixed cation titanate (Mg,Fe)TiO₃ and elemental iron after 100 hours of ball milling, whereas rutile (TiO₂) showed no reduced phases under identical conditions [2].

Direct reduction Hydrogen metallurgy Kinetics Thermogravimetric analysis

Feedstock TiO₂ Grade Determines Chloride Process Compatibility and Waste Generation

Ilmenite concentrates contain approximately 50% TiO₂ compared to 96% TiO₂ in natural rutile, and the high impurity content renders ilmenite generally unsuitable for direct chlorination to titanium tetrachloride [1]. Chloride-process chlorinators require feedstocks containing ≥80% TiO₂, and impose stringent impurity limits—specifically the sum of CaO and MgO must not exceed 1.2% by mass, with individual limits of ≤0.2% CaO and ≤1.0% MgO [1]. Ilmenite with TiO₂ > 52% can be upgraded to synthetic rutile (TiO₂ > 88%) via reduction roasting and acid leaching, with a linear relationship established between feed ilmenite BET surface area and metallization efficiency [2]. The cost consequence of this grade differential is reflected in market pricing: ilmenite commands approximately $200–$300 per ton, whereas synthetic rutile trades at $1,000–$1,200 per ton, a 4–5× price multiple [3].

Chloride process TiO₂ pigment Fluidized-bed chlorination Feedstock specification

Deposit-Specific Weathering State Alters TiO₂ Grade from 56% to 66% Within Ilmenite Class

Natural weathering of ilmenite involves progressive iron removal, resulting in increased TiO₂ content and conversion to pseudorutile (Fe₂Ti₃O₉) and ultimately leucoxene (altered ilmenite approaching TiO₂ composition) [1]. A direct deposit-to-deposit comparison between Chavara and Manavalakurichi ilmenites in southwestern India quantifies this effect: Chavara ilmenite exhibits lower ferrous iron oxide content (2.32–14.22%) and higher TiO₂ content (56.31–66.45%) compared to Manavalakurichi ilmenite, indicating advanced alteration state [2]. The Chavara ilmenite magnetic fraction separated at 0.15 Å with a susceptibility of 3.2 × 10⁻⁶ m³ kg⁻¹ contains haematite–ilmenite intergrowth, demonstrating that magnetic fractionation can isolate iron-rich and titanium-rich components from a single deposit [2].

Mineral alteration Weathering Pseudorutile Leucoxene Placer deposits

Synthetic Rutile from Ilmenite Exhibits Superior Chlorination Kinetics Due to Enhanced Porosity

A direct kinetic comparison of synthetic rutile (manufactured from ilmenite via FeO removal) and natural rutile for TiCl₄ production demonstrated that synthetic rutile chlorination was easier due to its greater porosity [1]. Synthetic rutile exhibited relatively greater pore volumes than natural rutile, and the reaction efficiency of chlorination was directly correlated to differences in porosity distribution between the two titanium ores, as verified by kinetic comparison [1]. Low-temperature chlorination of reduced ilmenite concentrates (converted to titanium oxycarbide or oxycarbonitride) at 235 °C achieved 95–98% degree of chlorination for both iron and titanium phases, with iron removal by leaching further accelerating titanium phase chlorination to near-completion in 35 minutes [2].

Chlorination kinetics Porosity TiCl₄ production Synthetic rutile Natural rutile

Evidence-Based Application Scenarios for Ilmenite (CAS 12168-52-4) in Industrial and Research Contexts


Sulfate-Process TiO₂ Pigment Production Using Un-Upgraded Ilmenite

Ilmenite containing ≥44% TiO₂ can be directly processed via the sulfate route without prior upgrading to synthetic rutile or titanium slag [1]. This route tolerates the iron content inherent in ilmenite, as iron sulfate is separated by crystallization during processing. The economic advantage stems from avoiding the capital and operating costs associated with reduction roasting and acid leaching (for synthetic rutile) or electric arc smelting (for titanium slag). However, the sulfate process generates iron sulfate byproduct waste and requires concentrated sulfuric acid, which are environmental considerations that must be factored into procurement and process selection decisions [1].

Feedstock for Synthetic Rutile Production via Becher Process

Ilmenite with TiO₂ > 52% is the primary feedstock for synthetic rutile production via the Becher process, which involves reduction roasting with coal at ~1200 °C to convert iron oxide to metallic iron, followed by aeration leaching to remove iron [1]. The quality of the resulting synthetic rutile (TiO₂ 88–96%) is directly influenced by feed ilmenite properties: higher BET surface area and lower impurity content correlate with higher metallization and superior final product quality [2]. This upgrading step enables ilmenite to enter the chloride-process value chain, commanding a price 4–5× higher than unprocessed ilmenite [3].

Direct Hydrogen Reduction for Iron Recovery and Titanium Enrichment

Ilmenite can be directly reduced with hydrogen at temperatures as low as 500 °C [1], with quantitative kinetic parameters established for reduction over 650–800 °C: apparent activation energies of 21 kcal/mol (first stage) and 28 kcal/mol (second stage), and reaction orders between 0.67 and 0.89 [2]. This reduction pathway enables selective metallization of iron while leaving titanium oxides intact, forming the basis for subsequent iron removal via leaching or magnetic separation. Unlike rutile, ilmenite's iron content provides a thermodynamic driver for reduction, and mechanical activation with magnesium yields >90% titanium solubilization at a 1:≥1 ilmenite:Mg ratio [3].

Magnetic Separation-Based Beneficiation from Heavy Mineral Sands

Ilmenite's specific magnetic susceptibility of 500–3000 × 10⁻⁹ m³/kg enables separation from both non-magnetic gangue (quartz, <15 × 10⁻⁹ m³/kg) and less-magnetic rutile (15–500 × 10⁻⁹ m³/kg) using medium-intensity magnetic separation equipment [1]. This physical property differential supports cost-effective beneficiation of ilmenite from placer deposits and heavy mineral sand operations. The electrical resistivity of ilmenite, which correlates more strongly than magnetic susceptibility with surface properties and lattice parameters, provides a complementary electrostatic separation pathway for further upgrading [2].

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